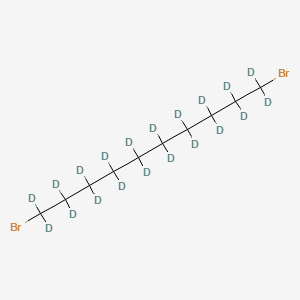

1,10-Dibromodecane-D20

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,10-Dibromodecane-D20 is a deuterium-labeled version of 1,10-Dibromodecane. It is a compound with the molecular formula C10D20Br2, where deuterium atoms replace the hydrogen atoms. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium .

Méthodes De Préparation

1,10-Dibromodecane-D20 is synthesized through the bromination of decane-d20. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same bromination reaction but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1,10-Dibromodecane-D20 undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .

Elimination Reactions: It can also undergo elimination reactions to form alkenes. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields decane-d20-diol, while elimination with potassium tert-butoxide yields decene-d20 .

Applications De Recherche Scientifique

1,10-Dibromodecane-D20 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in the study of reaction mechanisms involving deuterium-labeled compounds

Biology: It is used in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs

Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium

Mécanisme D'action

The mechanism of action of 1,10-Dibromodecane-D20 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms affects the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart . This makes it a valuable tool in drug development and metabolic studies .

Comparaison Avec Des Composés Similaires

1,10-Dibromodecane-D20 is unique due to the presence of deuterium atoms, which impart distinct properties compared to similar compounds such as:

1,10-Dibromodecane: The non-deuterated version, which lacks the unique properties imparted by deuterium

1,10-Diiododecane: Another halogenated decane, but with iodine atoms instead of bromine, leading to different reactivity and applications

1,10-Dichlorodecane: Similar to 1,10-Dibromodecane but with chlorine atoms, resulting in different chemical behavior and uses

These comparisons highlight the uniqueness of this compound and its specific applications in scientific research .

Propriétés

IUPAC Name |

1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQHJCOHNAFHRE-KHKAULECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: 1,10-Dibromodecane-D20 serves as a deuterated spacer unit within the semiflexible polyether. This deuteration is key for using deuteron NMR to study the polyether's behavior in the nematic melt phase. Specifically, the deuterium atoms in the this compound allow researchers to probe the conformation and orientation of the spacer units relative to the nematic director axis. []

A: Deuteron NMR reveals that the C-D bonds within the this compound units maintain a consistent orientation of approximately 70° relative to the local nematic director, even while undergoing rapid reorientation. This finding suggests that the this compound spacers adopt highly extended trans conformations and exhibit a high degree of orientational order within the nematic melt. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)